5-(3-Acetylphenyl)-2-chloropyridine-4-carboxylic acid
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Overview
Description
5-(3-Acetylphenyl)-2-chloropyridine-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloropyridine moiety and a carboxylic acid group, along with an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylphenyl)-2-chloropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Acetylation: The acetyl group is introduced to the phenyl ring through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxylic acid group to an aldehyde.
Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amines or thiol derivatives.
Scientific Research Applications
5-(3-Acetylphenyl)-2-chloropyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-2-chloropyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The acetylphenyl group can enhance its binding affinity to target proteins, while the chloropyridine moiety may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-(3-Acetylphenyl)-2-chloropyridine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
2-Chloropyridine-4-carboxylic acid: Lacks the acetylphenyl group, which may reduce its biological activity.
3-Acetylphenyl-4-carboxylic acid: Lacks the chloropyridine moiety, which may alter its chemical properties.
Uniqueness
5-(3-Acetylphenyl)-2-chloropyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the acetylphenyl and chloropyridine moieties enhances its versatility in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(3-acetylphenyl)-2-chloropyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-8(17)9-3-2-4-10(5-9)12-7-16-13(15)6-11(12)14(18)19/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFBDEQVXONRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687385 |
Source
|
Record name | 5-(3-Acetylphenyl)-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-20-1 |
Source
|
Record name | 5-(3-Acetylphenyl)-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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